molecular formula C7H5F3N2OS B14067909 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 36951-75-4

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B14067909
CAS No.: 36951-75-4
M. Wt: 222.19 g/mol
InChI Key: HPJOKKWETBBILU-UHFFFAOYSA-N
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Description

5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their diverse biological activities, including antibacterial, antitubercular, anti-inflammatory, and antitumor properties . The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under specific conditions to yield the desired thiazolo[3,2-a]pyrimidin-5-one .

Industrial Production Methods:

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine:

In medicinal chemistry, 5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives have shown promise as antibacterial and antitubercular agents. They are also investigated for their potential anti-inflammatory and antitumor activities .

Industry:

The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and agrochemicals .

Mechanism of Action

The biological activity of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anti-inflammatory or antitumor activities .

Comparison with Similar Compounds

Uniqueness:

The presence of the trifluoromethyl group in 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- enhances its chemical stability and biological activity compared to other derivatives. This makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

36951-75-4

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h3H,1-2H2

InChI Key

HPJOKKWETBBILU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CC(=O)N21)C(F)(F)F

Origin of Product

United States

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